[2-(4-ETHYLPHENYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
Overview
Description
[2-(4-ETHYLPHENYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-ETHYLPHENYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis or Friedländer synthesis.
Substitution Reactions: Introducing the 4-ethylphenyl and 2-pyrimidinyl groups through nucleophilic substitution reactions.
Coupling Reactions: Using coupling agents like EDCI or DCC to form the final methanone linkage.
Industrial Production Methods
Industrial production may involve optimizing the reaction conditions to increase yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
[2-(4-ETHYLPHENYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form quinoline N-oxides.
Reduction: Using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Halogenation or nitration reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Material Science: Incorporated into polymers for advanced materials.
Biology
Antimicrobial Agents: Studied for potential antibacterial and antifungal properties.
Enzyme Inhibitors: Investigated as inhibitors of specific enzymes.
Medicine
Drug Development:
Diagnostics: Used in imaging and diagnostic tools.
Industry
Chemical Synthesis: Employed in the synthesis of other complex molecules.
Agriculture: Potential use in developing agrochemicals.
Mechanism of Action
The mechanism of action for [2-(4-ETHYLPHENYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- [2-(4-Methylphenyl)-4-quinolinyl][4-(2-pyrimidinyl)piperazino]methanone
- [2-(4-Propylphenyl)-4-quinolinyl][4-(2-pyrimidinyl)piperazino]methanone
Uniqueness
[2-(4-ETHYLPHENYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
[2-(4-ethylphenyl)quinolin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O/c1-2-19-8-10-20(11-9-19)24-18-22(21-6-3-4-7-23(21)29-24)25(32)30-14-16-31(17-15-30)26-27-12-5-13-28-26/h3-13,18H,2,14-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVXMMLLFUBPAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=NC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.